5-Sulfonaphthalene-2-diazonium
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Overview
Description
5-Sulfonaphthalene-2-diazonium is an aromatic diazonium compound that features a sulfonate group attached to a naphthalene ring. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo dyes and other aromatic compounds. The presence of the sulfonate group enhances the solubility of the compound in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Sulfonaphthalene-2-diazonium typically involves the diazotization of 5-sulfonaphthylamine. This process includes the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction is carried out at low temperatures to stabilize the diazonium ion formed.
Industrial Production Methods
In an industrial setting, the preparation of diazonium salts, including this compound, follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability and purity of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Sulfonaphthalene-2-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can react with electron-rich aromatic compounds like phenols and anilines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenols and anilines in alkaline conditions are typical reagents.
Major Products Formed
Substitution Reactions: Products include aryl halides, phenols, and nitriles.
Coupling Reactions: Azo compounds, which are often used as dyes.
Scientific Research Applications
5-Sulfonaphthalene-2-diazonium has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in histological staining techniques to highlight cellular structures.
Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.
Industry: Utilized in the production of dyes for textiles and other materials.
Mechanism of Action
The mechanism of action of 5-Sulfonaphthalene-2-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo electrophilic substitution reactions, where the nitrogen group is replaced by other nucleophiles . The diazonium ion can also participate in coupling reactions, forming azo bonds with electron-rich aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
Benzenediazonium Chloride: Another diazonium compound used in similar substitution and coupling reactions.
4-Nitrobenzenediazonium Chloride: Known for its use in the synthesis of nitro-substituted azo dyes.
Uniqueness
5-Sulfonaphthalene-2-diazonium is unique due to the presence of the sulfonate group, which enhances its solubility in water and makes it particularly useful in aqueous reactions and applications .
Properties
CAS No. |
56875-62-8 |
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Molecular Formula |
C10H7N2O3S+ |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
5-sulfonaphthalene-2-diazonium |
InChI |
InChI=1S/C10H6N2O3S/c11-12-8-4-5-9-7(6-8)2-1-3-10(9)16(13,14)15/h1-6H/p+1 |
InChI Key |
KAUBTSVXGINYPX-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+]#N)C(=C1)S(=O)(=O)O |
Origin of Product |
United States |
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